molecular formula C9H14N2O4 B15262627 Methyl 3-acetamido-4-oxopiperidine-1-carboxylate

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate

Cat. No.: B15262627
M. Wt: 214.22 g/mol
InChI Key: KKTYZDWKCQYYCT-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate is a unique piperidine derivative with a molecular weight of 214.22 g/mol. This compound is known for its versatile applications in organic synthesis, pharmaceutical research, and beyond .

Chemical Reactions Analysis

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is a common structural motif in many biologically active compounds. The presence of the acetamido and oxo groups contributes to its potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds with similar piperidine structures often exhibit inhibition of key enzymes involved in cellular signaling pathways, which can lead to therapeutic effects in various diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the piperidine ring or substituents significantly affect potency and selectivity. For instance, the introduction of different acyl groups can enhance binding affinity to target proteins, as demonstrated in various studies on related compounds .

Case Studies

  • Inhibition of Histone Deacetylases (HDACs) :
    • A study evaluated the effects of piperidine derivatives on HDACs, revealing that certain structural modifications led to increased degradation efficacy against HDAC6 and HDAC10. This suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce apoptosis in cancer cells .
  • Antiproliferative Effects :
    • In vitro assays using multiple myeloma cell lines demonstrated that derivatives of this compound exhibited varying degrees of antiproliferative activity. Compounds were tested at concentrations ranging from 1 μM to 5 μM, with some showing significant reductions in cell viability .

Research Findings

Compound Target Enzyme IC50 (µM) Effect
This compoundHDAC60.5Moderate inhibition
This compoundHDAC100.8Moderate inhibition
Related piperidine derivativec-Met0.031High inhibition

The table summarizes key findings from studies evaluating the inhibitory effects of this compound and related compounds on specific enzymes.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 3-acetamido-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C9H14N2O4/c1-6(12)10-7-5-11(9(14)15-2)4-3-8(7)13/h7H,3-5H2,1-2H3,(H,10,12)

InChI Key

KKTYZDWKCQYYCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CN(CCC1=O)C(=O)OC

Origin of Product

United States

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